
Piperidine, 1-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)-: is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom The compound is a more complex derivative, featuring a propyl chain substituted with a N-methyl-N-(2-methylthiophenyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)- typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a suitable alkyl halide, followed by the introduction of the N-methyl-N-(2-methylthiophenyl)amino group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atom, converting the N-methyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the thiophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve polar aprotic solvents and bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its piperidine core is a common motif in many bioactive molecules.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)- involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The thiophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyridine: A similar heterocyclic compound with a nitrogen atom in a six-membered aromatic ring.
Piperazine: A compound with two nitrogen atoms in a six-membered ring.
Uniqueness: Piperidine, 1-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)- is unique due to the presence of the N-methyl-N-(2-methylthiophenyl)amino group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s reactivity and potential as a pharmacophore in drug design.
Propiedades
Número CAS |
73790-80-4 |
|---|---|
Fórmula molecular |
C16H26N2S |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
N-methyl-2-methylsulfanyl-N-(3-piperidin-1-ylpropyl)aniline |
InChI |
InChI=1S/C16H26N2S/c1-17(15-9-4-5-10-16(15)19-2)11-8-14-18-12-6-3-7-13-18/h4-5,9-10H,3,6-8,11-14H2,1-2H3 |
Clave InChI |
XSTJZSWXHWOVAA-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN1CCCCC1)C2=CC=CC=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


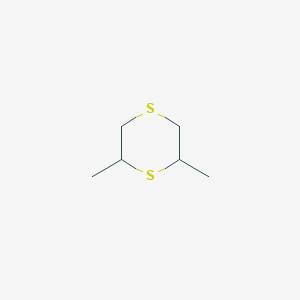

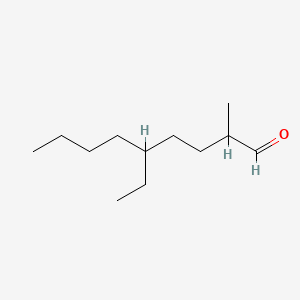

![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)

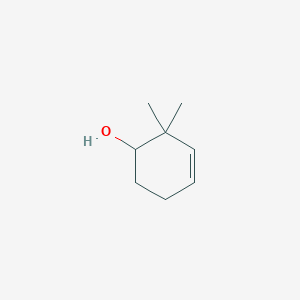

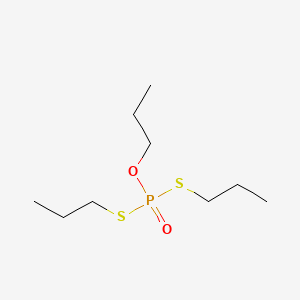
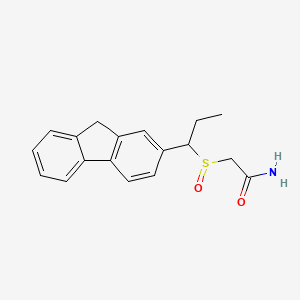
![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
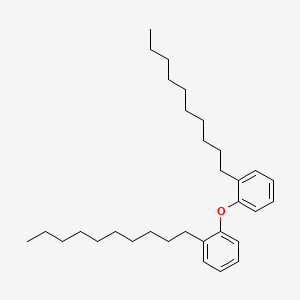

![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)
